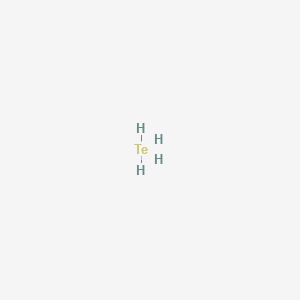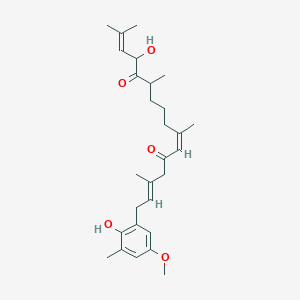
C5-indocyanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C5-indocyanine is a C5 cyanine dye having 1-ethyl-3,3-dimethylindoleinine units at each end. It has a role as a fluorochrome. It is an organic iodide salt and a Cy5 dye. It contains a C5-indocyanine cation.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications :
- Herbicide Detection : Orejuela and Silva (2005) developed a method for analyzing phosphorus-containing amino acid herbicides in soil samples. They utilized sulfoindocyanine succinimidyl ester (Cy5) and 1‐ethyl‐1‐[5‐(N‐succinimidyl‐oxycarbonyl)pentyl]‐3,3,3,3‐tetramethyl‐indodicarbocyanine chloride as fluorescent dyes for capillary zone electrophoresis with diode laser-induced fluorescence detection. This method, leveraging Cy5, offers higher sensitivity and quicker labeling reactions at room temperature compared to traditional fluorescein dyes (Orejuela & Silva, 2005).
Biochemistry and Molecular Biology Applications :
- DNA Research : Kuznetsova et al. (2016) synthesized novel C5-modified nucleotides containing indodicarbocyanine dye and successfully incorporated them into DNA using Taq DNA polymerase. This research demonstrates the utility of indocyanine dyes in molecular biology, specifically in polymerase chain reactions for biochip test systems (Kuznetsova et al., 2016).
Medical Imaging and Theranostics :
- Biodistribution in Mice : Saxena, Sadoqi, and Shao (2006) explored the biodistribution of Indocyanine green (ICG) in healthy mice using polymeric nanoparticles. Their study represents a significant step in developing nanoparticles as an ICG-delivery system for tumor diagnosis and photodynamic therapy (Saxena, Sadoqi, & Shao, 2006).
- Cancer Theranostics : Wang et al. (2018) reviewed the incorporation of ICG into nanoparticles for cancer theranostic applications, highlighting its potential in multimodal imaging and therapeutic techniques for cancer diagnosis and treatment (Wang et al., 2018).
Optical Properties and Stability :
- Stabilization and Enhancement : Rajagopalan et al. (2000) researched the stabilization of indocyanine green in aqueous solutions using macromolecular additives, which significantly enhanced the dye's stability and preserved its in vivo biological properties (Rajagopalan et al., 2000).
Photodynamic Therapy :
- Photosensitizing Characteristics : Delaey et al. (2000) explored the application of various cyanine dyes, including indocyanines, as photosensitizers in photodynamic therapy. They found that certain cyanine dyes exhibit significant photodependent cytotoxic and antiproliferative effects (Delaey et al., 2000).
Eigenschaften
Produktname |
C5-indocyanine |
|---|---|
Molekularformel |
C29H35IN2 |
Molekulargewicht |
538.5 g/mol |
IUPAC-Name |
(2Z)-1-ethyl-2-[(2E,4Z)-5-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethylindole;iodide |
InChI |
InChI=1S/C29H35N2.HI/c1-7-30-24-18-14-12-16-22(24)28(3,4)26(30)20-10-9-11-21-27-29(5,6)23-17-13-15-19-25(23)31(27)8-2;/h9-21H,7-8H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IWHSKYHCPUDDMY-UHFFFAOYSA-M |
Isomerische SMILES |
CCN\1C2=CC=CC=C2C(/C1=C/C=C/C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-] |
Kanonische SMILES |
CCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





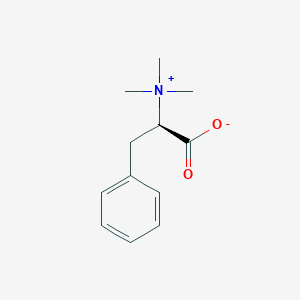

![4-[1-methyl-6-oxo-3-(phenylmethyl)-2-sulfanylidene-7H-purin-8-yl]butanoic acid](/img/structure/B1263493.png)
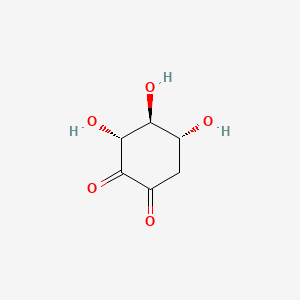
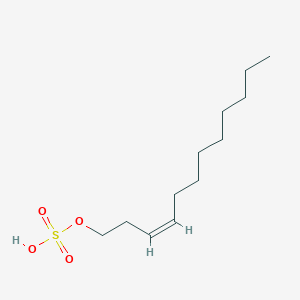
![(4R)-4-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B1263502.png)
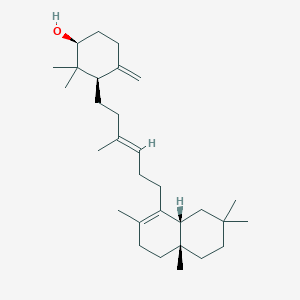

![N-(2-fluorophenyl)-2-[[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]acetamide](/img/structure/B1263506.png)
